molecular formula C5H3Cl4NOS B14583341 2-(1,2,2,2-Tetrachloroethyl)-1,2-thiazol-3(2H)-one CAS No. 61457-47-4

2-(1,2,2,2-Tetrachloroethyl)-1,2-thiazol-3(2H)-one

Cat. No.: B14583341
CAS No.: 61457-47-4
M. Wt: 267.0 g/mol
InChI Key: ACVRMDDYFGYBSP-UHFFFAOYSA-N
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Description

2-(1,2,2,2-Tetrachloroethyl)-1,2-thiazol-3(2H)-one is an organosulfur compound that features a thiazole ring substituted with a tetrachloroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,2,2-Tetrachloroethyl)-1,2-thiazol-3(2H)-one typically involves the reaction of N,N-dichlorosulfonamides with trichloroethylene or 1,2-dichloroethylene at temperatures not exceeding 20°C. This reaction yields unstable addition products, which upon further processing, form the desired thiazole compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, ensuring controlled reaction conditions to maintain product stability and yield.

Chemical Reactions Analysis

Types of Reactions

2-(1,2,2,2-Tetrachloroethyl)-1,2-thiazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.

    Substitution: The tetrachloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(1,2,2,2-Tetrachloroethyl)-1,2-thiazol-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,2,2,2-Tetrachloroethyl)-1,2-thiazol-3(2H)-one involves its interaction with specific molecular targets, leading to various biochemical effects. The tetrachloroethyl group can undergo metabolic transformations, generating reactive intermediates that interact with cellular components. These interactions can disrupt normal cellular functions, leading to the compound’s observed biological activities .

Comparison with Similar Compounds

Similar Compounds

    N-(1,2,2,2-Tetrachloroethyl)dichloroacetamide: Shares the tetrachloroethyl group but differs in the core structure.

    3-Nitrochlorobenzene: Contains a chlorinated aromatic ring, offering different reactivity and applications.

Uniqueness

2-(1,2,2,2-Tetrachloroethyl)-1,2-thiazol-3(2H)-one is unique due to its combination of a thiazole ring and a tetrachloroethyl group, providing distinct chemical properties and reactivity compared to other similar compounds .

Properties

CAS No.

61457-47-4

Molecular Formula

C5H3Cl4NOS

Molecular Weight

267.0 g/mol

IUPAC Name

2-(1,2,2,2-tetrachloroethyl)-1,2-thiazol-3-one

InChI

InChI=1S/C5H3Cl4NOS/c6-4(5(7,8)9)10-3(11)1-2-12-10/h1-2,4H

InChI Key

ACVRMDDYFGYBSP-UHFFFAOYSA-N

Canonical SMILES

C1=CSN(C1=O)C(C(Cl)(Cl)Cl)Cl

Origin of Product

United States

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